Set2

Description

Structure

3D Structure

Properties

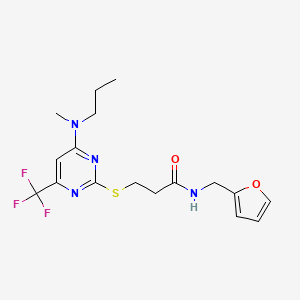

Molecular Formula |

C17H21F3N4O2S |

|---|---|

Molecular Weight |

402.4362 |

IUPAC Name |

N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide |

InChI |

InChI=1S/C17H21F3N4O2S/c1-3-7-24(2)14-10-13(17(18,19)20)22-16(23-14)27-9-6-15(25)21-11-12-5-4-8-26-12/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,21,25) |

InChI Key |

LZHSWRWIMQRTOP-UHFFFAOYSA-N |

SMILES |

O=C(NCC1=CC=CO1)CCSC2=NC(C(F)(F)F)=CC(N(C)CCC)=N2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SET2; SET-2; SET 2 |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Regulation of Set2/SETD2 Histone Methyltransferase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SET domain-containing 2 (Set2, or its human homolog SETD2) protein is a highly conserved histone methyltransferase critical for maintaining transcriptional fidelity and genomic stability. As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals, SETD2 plays a pivotal role in a multitude of cellular processes, including transcriptional elongation, DNA repair, and alternative splicing.[1] Its activity is tightly coupled to active transcription through a direct interaction with the elongating RNA polymerase II complex. Dysregulation of SETD2 is increasingly implicated in various pathologies, including a range of cancers and neurodevelopmental disorders, making it a subject of intense research and a potential target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of the core function, mechanism, and regulation of this compound/SETD2, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Molecular Mechanism

This compound is a histone methyltransferase whose primary function is to catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the ε-amino group of lysine 36 on histone H3.[5] this compound is capable of mono-, di-, and tri-methylation of H3K36, with H3K36me3 being a hallmark of actively transcribed gene bodies.[6][7]

The catalytic activity of this compound is inextricably linked to the process of transcription elongation. This coupling is achieved through the direct interaction of this compound with the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII).[7] Specifically, a conserved region within this compound known as the this compound-Rpb1 Interacting (SRI) domain recognizes and binds with high affinity to the CTD of RNAPII when it is dually phosphorylated on serine 2 and serine 5 of its heptapeptide repeats—a modification pattern characteristic of the elongating form of the polymerase.

This recruitment mechanism ensures that H3K36 methylation is precisely deposited on nucleosomes within the coding regions of actively transcribed genes, in the wake of the transcribing polymerase.[8]

The primary consequence of this compound-mediated H3K36 methylation is the establishment of a chromatin environment that suppresses spurious or "cryptic" transcription initiation from within gene bodies.[8] This is achieved principally through the recruitment of the Rpd3S histone deacetylase (HDAC) complex.[6][8] The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to di- and tri-methylated H3K36.[6] Once recruited, Rpd3S deacetylates surrounding histones, leading to a more compact and transcriptionally repressive chromatin state that prevents the inappropriate binding of the transcription machinery.[6][8] Furthermore, H3K36 methylation by this compound also functions to suppress the exchange of histones over coding regions, further contributing to the maintenance of transcriptional accuracy.[6]

Quantitative Analysis of SETD2 Activity

The enzymatic activity and binding interactions of this compound/SETD2 have been characterized, providing quantitative insights into its function. These parameters are crucial for designing biochemical and cellular assays and for the development of potential inhibitors.

| Parameter | Substrate/Partner | Value | Notes | Reference |

| Michaelis Constant (KM) | H3K36 Peptide (for SAM) | ~65 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. Determined for the human SETD2 catalytic domain. | [8] |

| Catalytic Rate (kcat) | Nucleosome | Not explicitly stated | A full kinetic characterization has been performed, enabling inhibitor screening. The rate is significantly enhanced on a "super-substrate" peptide primarily through an increase in kcat. | [5] |

| Catalytic Efficiency (kcat/KM) | Nucleosome | Not explicitly stated | This value represents the overall efficiency of the enzyme. A comprehensive kinetic characterization is available in the cited literature. | [5] |

| Binding Affinity (Kd) | Phosphorylated RNAPII CTD | High Affinity | The SRI domain of this compound binds specifically and with high affinity to dually (Ser2/Ser5) phosphorylated CTD repeats. A specific Kd value is not reported in the abstracts. | |

| Binding Affinity (Kd) | Wild-Type Nucleosome | Transient Interaction | Cryo-EM studies suggest that the association of human SETD2 with a wild-type nucleosome is dynamic and transient, which may be critical for its regulation. |

Biological Roles and Disease Relevance

The function of this compound/SETD2 extends beyond the prevention of cryptic transcription. The H3K36me3 mark it deposits serves as a platform for the recruitment of various effector proteins involved in:

-

DNA Mismatch Repair: H3K36me3 is recognized by the MutSα complex, linking chromatin status to DNA repair and helping to maintain genome integrity.

-

Alternative Splicing: SETD2-mediated methylation can influence the recruitment of splicing factors, thereby regulating the processing of pre-mRNA.[1]

-

Immune System Development: SETD2 is essential for the proper development, differentiation, and function of both innate and adaptive immune cells.[1]

Given its central role in maintaining genomic and transcriptomic integrity, it is not surprising that mutations and inactivation of SETD2 are frequently observed in human diseases.

-

Cancer: Loss-of-function mutations in SETD2 are prevalent in various malignancies, most notably clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes.[3][4] Inactivation of SETD2 is also found in gliomas, leukemias, and other solid tumors.[4]

-

Neurodevelopmental Disorders: Germline mutations in SETD2 are associated with neurodevelopmental disorders characterized by intellectual disability, overgrowth, and hypotonia.[2]

Experimental Protocols

Studying the function of this compound/SETD2 requires a combination of biochemical and cellular assays. Below are detailed protocols for two key experimental approaches.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol outlines a radioactivity-based assay to measure the enzymatic activity of recombinant this compound/SETD2 on nucleosomal substrates.

A. Materials and Reagents:

-

Recombinant purified this compound/SETD2 enzyme.

-

Recombinant nucleosomes (e.g., from HeLa or Xenopus).

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

-

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

-

Stop Solution: 8 M Guanidinium-HCl.

-

Scintillation vials and scintillation fluid.

-

Phosphocellulose filter paper.

-

Wash Buffer: 50 mM Sodium Bicarbonate, pH 9.0.

B. Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5X HMT Assay Buffer.

-

2 µg of recombinant nucleosomes (substrate).

-

1 µCi of [3H]-SAM.

-

100-500 ng of recombinant this compound/SETD2 enzyme.

-

Nuclease-free water to a final volume of 25 µL.

-

Include a no-enzyme control reaction.

-

-

Incubation: Incubate the reactions at 30°C for 60 minutes.

-

Stopping the Reaction: Spot 20 µL of each reaction mixture onto a piece of phosphocellulose filter paper.

-

Washing:

-

Air-dry the filter paper for 10 minutes.

-

Wash the filter paper 3 times for 5 minutes each in 50 mL of Wash Buffer with gentle agitation. This removes unincorporated [3H]-SAM.

-

Perform a final rinse with 100% ethanol and let the paper air dry completely.

-

-

Quantification:

-

Place the dried filter paper spot into a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

-

Enzyme activity can be calculated by comparing the CPM of the enzyme-containing samples to the no-enzyme control.

-

Chromatin Immunoprecipitation (ChIP) for H3K36me3

This protocol details the steps to assess the genomic localization of the this compound-deposited H3K36me3 mark in cultured cells.

References

- 1. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 3. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jackwestin.com [jackwestin.com]

- 8. researchgate.net [researchgate.net]

Set2 Protein: A Technical Guide to Domain-Function Relationships

Audience: Researchers, scientists, and drug development professionals.

Abstract

Set2 is a highly conserved histone methyltransferase crucial for maintaining transcriptional fidelity and genome stability. It specifically catalyzes the methylation of histone H3 at lysine 36 (H3K36), a modification intimately linked with transcription elongation. This guide provides an in-depth analysis of the this compound protein's domain architecture, its catalytic mechanism, and the downstream consequences of its activity. We detail the key protein-protein interactions that govern its function, present quantitative data on its enzymatic properties, and offer comprehensive protocols for cornerstone experiments in this compound research. Visualizations of the protein's structure, its signaling pathway, and experimental workflows are provided to facilitate a deeper understanding of its biological roles.

Introduction

This compound is the sole enzyme responsible for H3K36 methylation in Saccharomyces cerevisiae, with its homolog SETD2 performing the equivalent function in humans. This histone mark is a hallmark of actively transcribed gene bodies. The recruitment of this compound is tightly coupled with the elongation phase of transcription through a direct interaction with the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Once deposited, H3K36 methylation serves as a signaling hub, recruiting downstream effector proteins that regulate chromatin structure, suppress cryptic transcription, and participate in DNA repair pathways.[1][2] Understanding the intricate relationship between this compound's domain structure and its multifaceted functions is critical for elucidating its role in normal physiology and its dysregulation in diseases like cancer.

This compound Protein Domain Structure

The function of this compound is dictated by its modular domain architecture, which facilitates its catalytic activity, substrate recognition, and interaction with the transcriptional machinery. The key domains are organized linearly and are highly conserved across eukaryotes.[3][4]

-

AWS (Associated with SET) Domain: Located N-terminal to the SET domain, the AWS domain is crucial for the proper folding and catalytic activity of the SET domain.

-

SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) Domain: This is the catalytic core of the enzyme, responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the lysine 36 residue of histone H3.[5][6]

-

Post-SET Domain: Situated immediately C-terminal to the SET domain, this cysteine-rich domain is essential for catalytic activity and substrate specificity, working in concert with the SET domain.

-

WW Domain: This domain is known to mediate protein-protein interactions, often by recognizing proline-rich motifs. In this compound, it contributes to the stable association with the elongating Pol II complex.[7]

-

SRI (this compound-Rpb1 Interacting) Domain: Located at the C-terminus, this domain is indispensable for the direct and high-affinity binding of this compound to the phosphorylated CTD of Rpb1, the largest subunit of Pol II.[8] This interaction is specific for CTD repeats that are phosphorylated on both Serine-2 and Serine-5.[8][9]

Caption: Linear domain architecture of the this compound protein.

Function and Signaling Pathway

This compound's primary function is to establish H3K36 methylation patterns across the coding regions of active genes, a process that is tightly coupled to transcription elongation.

Recruitment and Activation

The process begins with the initiation of transcription, which involves the phosphorylation of the Pol II CTD. As Pol II transitions into the elongation phase, the CTD becomes hyperphosphorylated, particularly at Serine-2, by kinases like Ctk1.[10][11] This specific phosphorylation pattern creates a binding platform for the SRI domain of this compound.[8][9] This interaction recruits this compound to the elongating polymerase, positioning its catalytic SET domain in proximity to the underlying chromatin. The association with the phosphorylated Pol II CTD is not only crucial for recruitment but also for stabilizing the this compound protein itself.[9][12]

H3K36 Methylation and Downstream Effects

Once recruited, this compound methylates H3K36, progressing from mono- to di- and finally trimethylation (H3K36me3).[1] This histone mark does not function in isolation but acts as a binding site for "reader" proteins containing a chromodomain or a PWWP domain.

One of the best-characterized downstream pathways involves the recruitment of the Rpd3S histone deacetylase (HDAC) complex .[1][13] The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to H3K36me3.[1] This targeted recruitment of Rpd3S leads to the deacetylation of histones H3 and H4 in the wake of the transcribing polymerase. This localized hypoacetylation is critical for:

-

Suppressing Cryptic Transcription: By removing acetyl groups, which are generally associated with open chromatin, the Rpd3S complex helps to compact the chromatin within gene bodies. This prevents the transcriptional machinery from initiating at spurious, "cryptic" promoters located within coding regions, thereby ensuring transcriptional accuracy.[14]

-

Inhibiting Histone Exchange: The H3K36me3 mark also helps to suppress the exchange of histones over coding regions, further contributing to the maintenance of chromatin structure during transcription.[1]

Caption: The this compound-Rpd3S pathway for suppressing cryptic transcription.

Quantitative Data

Quantitative analysis of this compound's enzymatic activity and binding interactions is fundamental to understanding its function. While specific values can vary depending on the experimental conditions (e.g., substrate, buffer, temperature), the following tables summarize representative data from the literature.

Table 1: Enzymatic Kinetics of this compound

| Parameter | Substrate | Value | Conditions |

| Km (SAM) | Nucleosomes | ~1-5 µM | In vitro HMT assay |

| Km (H3 peptide) | H3 Peptide | ~10-50 µM | In vitro HMT assay |

| kcat | Nucleosomes | ~0.1-1.0 min-1 | In vitro HMT assay |

Note: Kinetic parameters for histone methyltransferases are often challenging to determine with high precision due to the complexity of the chromatin substrate.

Table 2: Binding Affinities

| Interacting Partners | This compound Domain | Kd (Dissociation Constant) | Method |

| Pol II CTD (pS2/pS5) | SRI Domain | ~1-10 µM | BIACORE / SPR |

| H3K36me3 Nucleosome | Eaf3 Chromodomain | ~2-15 µM | ITC / Fluorescence |

Experimental Protocols

The study of this compound and its function relies on a core set of biochemical and cell-based assays.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of purified this compound to methylate its histone substrate.

Methodology:

-

Reaction Setup: Combine purified recombinant this compound enzyme, histone substrate (e.g., recombinant nucleosomes, histone octamers, or H3 peptides), and S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) in HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with sodium carbonate buffer (e.g., 100 mM, pH 8.5) to remove unincorporated [3H]-SAM.

-

Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of histone methylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of this compound protein or the H3K36me3 mark in vivo.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA.[15][16]

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[16]

-

Cell Lysis: Harvest and lyse the cells to release the chromatin.

-

Chromatin Shearing: Sonicate the chromatin to fragment the DNA into sizes ranging from 200-1000 base pairs.[15][17] This step is critical and requires optimization.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-Set2 or anti-H3K36me3). Include a no-antibody or IgG control.[15]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[16]

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[17]

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[18]

-

DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.[16]

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion and Therapeutic Implications

This compound and its-mediated H3K36 methylation are central to the regulation of transcription and the maintenance of genomic integrity. Its direct link to the core transcriptional machinery ensures that chromatin structure is dynamically and precisely controlled in active gene regions. Dysregulation of the human homolog, SETD2, is frequently observed in various cancers, particularly clear cell renal cell carcinoma, highlighting its role as a tumor suppressor. The loss of SETD2 function leads to genomic instability and aberrant transcription.

For drug development professionals, the this compound pathway presents potential therapeutic targets. While inhibiting a tumor suppressor is not a direct strategy, understanding the downstream consequences of SETD2 loss can reveal vulnerabilities. For instance, cells lacking functional SETD2 may become dependent on other pathways for survival, which could be targeted therapeutically. Furthermore, the development of small molecules that could modulate the "reading" of the H3K36me3 mark by effector proteins is an emerging area of interest in epigenetic drug discovery. This technical guide provides the foundational knowledge required to engage with this critical and complex area of chromatin biology.

References

- 1. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound histone methyltransferase regulates transcription coupled-nucleotide excision repair in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. This compound Is a Nucleosomal Histone H3-Selective Methyltransferase That Mediates Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a nucleosomal histone H3-selective methyltransferase that mediates transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylation of Histone H3 by this compound in Saccharomyces cerevisiae Is Linked to Transcriptional Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Domain in this compound Mediates RNA Polymerase II Interaction and Couples Histone H3 K36 Methylation with Transcript Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Polymerase II Carboxyl-terminal Domain Phosphorylation Regulates Protein Stability of the this compound Methyltransferase and Histone H3 Di- and Trimethylation at Lysine 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of RNA polymerase II CTD regulates H3 methylation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of RNA polymerase II CTD regulates H3 methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The this compound histone methyltransferase functions through the phosphorylated carboxyl-terminal domain of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. clyte.tech [clyte.tech]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. rockland.com [rockland.com]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

Set2: A Comprehensive Technical Guide to its Discovery and History as a Selective TRPV2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting TRPV2

The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective, calcium-permeable cation channel that has emerged as a significant therapeutic target in a variety of diseases.[1][2][3] Its involvement in cardiovascular conditions, neurodegeneration, and cancer has made it an attractive protein for drug discovery.[1][2][3] However, the development of selective inhibitors for TRPV2 has been a considerable challenge due to its high structural homology with other members of the TRP channel family, particularly TRPV1.[1] The discovery of Set2 marked a significant advancement in the field, providing a potent and selective chemical probe to investigate the physiological and pathological roles of TRPV2.[1][4]

The Discovery of this compound: A Structure-Based Approach

The discovery of this compound was the result of a targeted, structure-based drug design strategy.[4][5] Researchers utilized a combination of structural and evolutionary information to identify subtype-selective inhibitors for TRPV2.[4] This approach led to the identification of three distinct ligand-binding sites on the TRPV2 channel.[4][5] Through structural optimization of a hit compound that bound to these sites, this compound was developed as a potent and selective antagonist of TRPV2.[4]

Mechanism of Action and Selectivity

This compound functions as a selective antagonist of the TRPV2 channel.[2][6][7][8] It effectively blocks the channel, thereby inhibiting the influx of calcium into the cytoplasm that is mediated by TRPV2 activation.[2][6] A key feature of this compound is its high selectivity for TRPV2 over other closely related TRPV channels, including TRPV1, TRPV3, and TRPV4, as demonstrated in studies using HEK293 cells expressing these respective channels.[7] This selectivity is crucial for its use as a specific tool to study TRPV2 function without the confounding effects of inhibiting other channels.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound as a TRPV2 antagonist.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 0.46 µM | Human | Not Specified | [1][6][7][8] |

| pIC50 | 6.3 | Human | Not Specified | [9] |

Experimental Validation and Protocols

The characterization of this compound as a TRPV2 antagonist was established through a series of key experiments. The primary assays used were calcium imaging and electrophysiology to directly measure the effect of this compound on TRPV2 channel activity.

Calcium Imaging Assays

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentrations upon channel activation and inhibition.

Experimental Protocol: Fluorescence-Based Intracellular Calcium Assay

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. For the assay, cells are transiently or stably transfected with a plasmid encoding the human TRPV2 channel. Untransfected cells are used as a negative control.

-

Fluorescent Dye Loading: The TRPV2-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

-

Compound Application and Stimulation:

-

Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence microscope or a plate reader. The fluorescence intensity is measured before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of calcium influx through TRPV2 channels. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of the ion currents flowing through the TRPV2 channels in the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: HEK293T cells co-transfected with TRPV2 and a relevant signaling partner, such as LPAR1, are used.[2][6] The cells are plated on coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: The coverslips with the cells are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

-

Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed with gentle suction. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the membrane potential and the measurement of the total current across the cell membrane.

-

Current Measurement and Compound Application:

-

The cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

Voltage ramps or steps are applied to elicit TRPV2 currents.

-

The TRPV2 agonist (e.g., 2-APB) is applied to the cell via the perfusion system to activate the channels and record the resulting current.[6]

-

To test the effect of this compound, the cells are pre-incubated with this compound (e.g., 20 µM for 24 hours) before the application of the agonist.[6]

-

-

Data Analysis: The amplitude of the agonist-evoked current is measured in the absence and presence of this compound. The percentage of inhibition is calculated to determine the antagonistic activity of this compound.

Signaling Pathways and Functional Implications

This compound has been instrumental in elucidating the role of TRPV2 in various cellular processes, most notably in cancer cell migration.[4][6] Functional assays have shown that TRPV2 is coupled to the Lysophosphatidic Acid Receptor 1 (LPAR1), a known mediator of metastasis.[4] Activation of this pathway by LPA leads to increased intracellular calcium via TRPV2, which in turn promotes cancer cell migration.[6][7] this compound effectively blocks this LPA-induced calcium increase and subsequent cell migration.[6][7]

Visualizations

Caption: TRPV2 signaling pathway in cancer cell migration and its inhibition by this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Pharmacokinetics of this compound

Preliminary pharmacokinetic studies of this compound have been conducted in Wistar rats.[1][3] Following a single intraperitoneal injection of 25 mg/kg, this compound was found to be rapidly absorbed, reaching a peak plasma concentration (Cmax) of 1428 ng/ml (approximately 3.55 µM) at 2 minutes post-dose.[1] The plasma concentration also declined rapidly, with a mean residence time of 70.5 minutes, indicating short systemic exposure.[1] Renal excretion was a minor elimination pathway, suggesting that metabolism is the primary route of clearance.[1]

Conclusion

The discovery of this compound represents a pivotal moment in the study of TRPV2. As a potent and selective antagonist, it has provided the scientific community with a much-needed tool to dissect the intricate roles of TRPV2 in health and disease.[1][4] The structure-based approach that led to its development serves as a model for the discovery of other selective ion channel modulators.[4] The continued use of this compound in preclinical studies will undoubtedly further our understanding of TRPV2 biology and may pave the way for the development of novel therapeutics for a range of disorders, including cancer and cardiovascular diseases.[1][4]

References

- 1. Pharmacokinetic analysis of selective TRPV2 inhibitor this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Pharmacokinetic analysis of selective TRPV2 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of a Subtype-Selective Inhibitor Targeting a Transient Receptor Potential Vanilloid Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SET 2 | TRPV Antagonists: R&D Systems [rndsystems.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Set2 mechanism of action in gene transcription

An in-depth technical guide on the core mechanism of action for the Set2 histone methyltransferase in gene transcription, designed for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a highly conserved histone methyltransferase (HMT) that plays a critical role in regulating gene transcription in eukaryotes.[1][2] Its primary function is to catalyze the methylation of histone H3 at lysine 36 (H3K36), a post-translational modification intimately linked with active transcription elongation.[3][4][5] This modification, occurring in mono-, di-, and trimethylated states (H3K36me1/2/3), does not directly alter chromatin structure but instead serves as a binding platform for various downstream effector proteins.[6] These effectors are crucial for maintaining transcriptional fidelity, suppressing inappropriate transcription initiation from cryptic sites within gene bodies, and coordinating other DNA-dependent processes like mRNA splicing and DNA repair.[3][7][8][9] The human homolog of yeast this compound is SETD2, which is frequently mutated in various cancers, highlighting its importance as a tumor suppressor.[10]

Core Mechanism of Action: Transcription-Coupled H3K36 Methylation

The activity of this compound is tightly coupled to the process of transcription elongation, ensuring that H3K36 methylation is deposited specifically over the coding regions of actively transcribed genes.[4][11] This process can be broken down into two key steps: recruitment and catalysis.

Recruitment to Elongating RNA Polymerase II

This compound physically associates with the RNA Polymerase II (RNAPII) holoenzyme.[12] This interaction is mediated by a novel domain in the C-terminus of this compound, known as the this compound-Rpb1 Interacting (SRI) domain.[13] The SRI domain binds with high affinity and specificity to the C-terminal domain (CTD) of Rpb1, the largest subunit of RNAPII.[13] Crucially, this binding occurs when the CTD is phosphorylated on both Serine 2 (Ser2) and Serine 5 (Ser5), a hallmark of the elongating form of RNAPII.[12][13][14] This specific interaction ensures that this compound is recruited to RNAPII only after transcription initiation and promoter clearance, thereby targeting its methyltransferase activity to the body of the gene being transcribed.[4][13] Deletion of the SRI domain abolishes the this compound-RNAPII interaction and eliminates H3K36 methylation in vivo, demonstrating that this recruitment is essential for this compound function.[13]

Catalytic Activity on Nucleosomal Substrates

Once recruited, the SET domain of this compound catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine 36 on histone H3.[1] this compound is the sole enzyme responsible for all three methylation states (mono-, di-, and tri-methylation) of H3K36 in yeast.[15] In mammals, SETD2 is exclusively responsible for H3K36me3.[15][16] The enzyme preferentially acts on nucleosomal substrates rather than free histones, indicating that the context of chromatin is important for its activity.[1] This activity is also allosterically activated by histone H4, highlighting a trans-histone regulatory mechanism within the nucleosome.[4]

The this compound-Rpd3S Pathway and Transcriptional Fidelity

One of the most well-characterized functions of this compound-mediated H3K36 methylation is the maintenance of transcriptional fidelity by preventing spurious transcription.[7][17] This is primarily achieved through the recruitment and activation of the Rpd3S histone deacetylase complex (HDAC).[3][4][18]

Recruitment of Rpd3S to Methylated Chromatin

The H3K36me3 mark created by this compound acts as a docking site for the Rpd3S complex.[5] This interaction is mediated by the chromodomain of the Eaf3 subunit of Rpd3S, which specifically recognizes and binds to methylated H3K36.[3][4]

Histone Deacetylation and Suppression of Cryptic Promoters

Upon recruitment, the Rpd3S complex deacetylates histones in the coding regions traversed by RNAPII.[3][18] Histone acetylation is a mark generally associated with open, transcriptionally active chromatin.[5] By removing these acetyl groups in the wake of transcription, the this compound-Rpd3S pathway restores a more compact chromatin state.[5][18] This hypoacetylated state is crucial for preventing the binding of general transcription factors and the assembly of preinitiation complexes at cryptic promoter sequences that exist within the coding regions of many genes.[9][18] In the absence of this compound or Rpd3S, these regions become hyperacetylated, leading to the initiation of aberrant "cryptic" transcripts, which can be either sense or antisense.[4][8][18] This mechanism ensures that transcription initiates only from legitimate promoters.[7]

Downstream Effectors and Functional Consequences

Beyond the Rpd3S pathway, H3K36 methylation influences transcription and chromatin structure through multiple effectors.

| Effector/Process | Consequence of H3K36 Methylation | References |

| Rpd3S HDAC Complex | Recruitment leads to histone deacetylation, suppressing cryptic transcription. | [3][4][5][18] |

| Histone Exchange | H3K36me2/3-marked nucleosomes are refractory to binding by the Asf1 histone chaperone, thus suppressing histone turnover and preventing incorporation of pre-acetylated histones. | [4][19] |

| Isw1b Chromatin Remodeler | The PWWP domain of the Ioc4 subunit binds H3K36me3, recruiting the Isw1b complex to maintain regular nucleosomal spacing after RNAPII passage. | [4][6] |

| mRNA Splicing | SETD2 couples transcription and splicing by engaging mRNA processing factors, such as hnRNP L, through a newly identified SHI domain. | [20] |

| DNA Damage Repair | H3K36me3 is involved in DNA double-strand break repair and transcription-coupled nucleotide excision repair (TC-NER). | [8][16] |

| Cell Cycle Progression | This compound maintains the transcriptional fidelity of cell cycle regulatory genes, and its absence leads to defects in cell cycle control. | [17][21] |

Experimental Protocols

Characterizing the activity and genomic localization of this compound and its associated histone mark is fundamental to its study. Below are generalized protocols for key experimental techniques.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radioactive filter-binding assay to measure the catalytic activity of a histone methyltransferase like this compound.

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube.

-

10 µL of 2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT).

-

1 µL of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.[22]

-

1-5 µg of substrate (e.g., recombinant histone octamers, mononucleosomes, or histone peptides). This compound is most active on nucleosomal substrates.[1]

-

1-2 µL of enzyme source (e.g., purified recombinant this compound or bacterial extract expressing this compound).[22]

-

Include negative controls: one with an uninduced bacterial extract and one without any enzyme source.[22]

-

Add nuclease-free H₂O to a final volume of 20 µL.

-

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes with gentle shaking.[22]

-

Stopping the Reaction: Spot the entire reaction mixture onto a P81 phosphocellulose filter paper disc. Allow the liquid to absorb completely.

-

Washing: Wash the filter discs 3-4 times for 5 minutes each in a large volume of wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Scintillation Counting: Transfer the washed and dried filter discs to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol outlines the major steps to map the genome-wide localization of this compound or the H3K36me3 mark.

Methodology:

-

Cross-linking: Treat cells (e.g., yeast or human cell lines) with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate overnight at 4°C with a specific antibody against the target protein (e.g., anti-Set2 or anti-H3K36me3).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments (including end-repair, A-tailing, and adapter ligation). Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment, revealing the genomic locations of this compound binding or H3K36me3 modification.

References

- 1. This compound Is a Nucleosomal Histone H3-Selective Methyltransferase That Mediates Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Fine-tuning of gene expression dynamics by the this compound-Rpd3S pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound histone methyltransferase regulates transcription coupled-nucleotide excision repair in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. Scholarly Article or Book Chapter | A Novel Domain in this compound Mediates RNA Polymerase II Interaction and Couples Histone H3 K36 Methylation with Transcript Elongation | ID: qf85nj96j | Carolina Digital Repository [cdr.lib.unc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. H3K36me3, message from chromatin to DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound methyltransferase facilitates cell cycle progression by maintaining transcriptional fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Infrequently transcribed long genes depend on the this compound/Rpd3S pathway for accurate transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unique and Shared Roles for Histone H3K36 Methylation States in Transcription Regulation Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The methyltransferase SETD2 couples transcription and splicing by engaging mRNA processing factors through its SHI domain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Set2 in Chromatin Modification: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Histone Methyltransferase Set2, its Mechanism of Action, and its Implications in Health and Disease

Introduction

In the intricate landscape of epigenetic regulation, histone modifications play a pivotal role in orchestrating gene expression and maintaining genome stability. Among the key enzymes responsible for these modifications is this compound, a highly conserved histone methyltransferase. This technical guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and its emerging role as a potential therapeutic target. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of this compound-mediated chromatin modification, detailed experimental methodologies, and the signaling pathways in which it operates.

Core Function and Mechanism of this compound

This compound is a histone methyltransferase that specifically catalyzes the methylation of lysine 36 on histone H3 (H3K36)[1][2]. In yeast, this compound is the sole enzyme responsible for all three methylation states at this residue: monomethylation (H3K36me1), dimethylation (H3K36me2), and trimethylation (H3K36me3)[1][3]. In mammals, the ortholog SETD2 is primarily responsible for H3K36me3, while other enzymes contribute to the lower methylation states[1].

The activity of this compound is intrinsically linked to the process of transcription elongation. This compound is recruited to actively transcribed genes through a direct interaction with the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII). This interaction is mediated by the this compound Rpb1-interacting (SRI) domain of this compound, which recognizes a specific phosphorylation pattern on the RNAPII CTD, namely the dual phosphorylation of serine 2 and serine 5 of the heptapeptide repeats.

Signaling Pathway of this compound-Mediated Chromatin Modification

The recruitment of this compound to elongating RNAPII initiates a cascade of events that are crucial for maintaining transcriptional fidelity and preventing spurious transcription. The primary substrate of this compound is the histone H3 within the nucleosomes of actively transcribed gene bodies.

Upon methylation of H3K36, particularly to the H3K36me3 state, a binding platform is created for the recruitment of the Rpd3S histone deacetylase complex[4][5][6]. The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to H3K36me3[6]. This recruitment leads to the deacetylation of histones in the wake of RNAPII, which restores a more compact chromatin structure and suppresses cryptic transcription initiation from within the coding regions of genes[5][6].

Quantitative Analysis of this compound-Mediated Modifications

The functional consequences of this compound activity are underscored by quantitative changes in histone methylation and gene expression upon its deletion or mutation.

Table 1: Relative Abundance of H3K36 Methylation States in S. cerevisiae

| Strain | H3K36me1 (%) | H3K36me2 (%) | H3K36me3 (%) |

| Wild-Type | 10.2 | 45.7 | 44.1 |

| This compoundΔ | 100 | 0 | 0 |

| This compound-Y149F | 1.9 | 98.1 | 0 |

| This compound-F234Y | 98.2 | 1.8 | 0 |

Data adapted from quantitative mass spectrometry analysis. The this compoundΔ strain shows a complete loss of H3K36me2 and H3K36me3, with H3K36me1 becoming the predominant state. The Y149F and F234Y point mutations in the SET domain of this compound result in specific defects in the progression of methylation.

Table 2: Differential Gene Expression in a this compoundΔ Mutant under Nutrient Stress

| Gene Ontology Category | Number of Upregulated Genes | Number of Downregulated Genes |

| Cell Cycle | 99 | Not significantly enriched |

| Ribosome Biogenesis | 63 | Not significantly enriched |

| Amino Acid Biosynthesis | Not significantly enriched | 48 |

| Carbohydrate Metabolism | Not significantly enriched | 35 |

Data derived from RNA-sequencing analysis comparing wild-type and this compoundΔ yeast strains under nutrient stress conditions. The absence of this compound leads to significant changes in the expression of genes involved in key cellular processes[7].

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3

This protocol is adapted for the analysis of H3K36me3 distribution in eukaryotic cells.

1. Cell Cross-linking and Lysis:

-

Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with 125 mM glycine.

-

Lyse the cells and isolate the nuclei.

2. Chromatin Shearing:

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K36me3.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of RNase A and Proteinase K.

5. DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for the sequencing platform to be used.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of recombinant this compound.

Reagents:

-

Recombinant this compound enzyme

-

Recombinant histone H3 or nucleosome substrates

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube on ice:

-

HMT assay buffer

-

Substrate (e.g., 1 µg of histone H3)

-

Recombinant this compound (e.g., 100 ng)

-

³H-SAM (e.g., 1 µCi)

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath for 60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the proteins by Coomassie blue staining.

-

For quantitative analysis, spot the reaction mixture onto a P81 phosphocellulose filter paper, wash with sodium carbonate buffer to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

Role in Disease and as a Drug Development Target

Mutations and dysregulation of SETD2 are increasingly implicated in various human diseases, most notably in cancer. Inactivating mutations in SETD2 are frequently observed in clear cell renal cell carcinoma (ccRCC), where its loss is associated with tumor progression and poor prognosis[8]. The absence of functional SETD2 leads to a global decrease in H3K36me3, resulting in genomic instability, altered gene expression, and defects in DNA repair.

The critical role of SETD2 in cancer has positioned it as an attractive target for drug development. The development of small molecule inhibitors that can modulate the activity of histone methyltransferases is an active area of research. The SET domain, being the catalytic core of the enzyme, is a primary focus for the design of such inhibitors. Strategies for targeting SETD2-deficient cancers include synthetic lethality approaches, where the loss of SETD2 creates a dependency on other cellular pathways that can be targeted therapeutically. For example, the WEE1 inhibitor AZD1775 has shown selective targeting of SETD2-deficient cancer cells. The small molecule RITA has also been identified as being hypersensitive in SETD2-deficient cancer cells[8].

The druggability of the SET domain and the broader landscape of epigenetic therapies are rapidly evolving fields. The development of potent and selective inhibitors for this compound and other HMTs holds the promise of novel therapeutic interventions for a range of diseases.

References

- 1. H3K36me3, message from chromatin to DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]

- 3. H3K36 Methylation Regulates Nutrient Stress Response in Saccharomyces cerevisiae by Enforcing Transcriptional Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPD3S histone deacetylase complex | SGD [yeastgenome.org]

- 5. Fine-tuning of gene expression dynamics by the this compound-Rpd3S pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone H3 methylation by this compound directs deacetylation of coding regions by Rpd3S to suppress spurious intragenic transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SETD2 mutation in renal clear cell carcinoma suppress autophagy via regulation of ATG12 - PMC [pmc.ncbi.nlm.nih.gov]

The Human Homolog of Yeast Set2: An In-depth Technical Guide to SETD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human homolog of the yeast Set2 protein, SETD2 (SET Domain Containing 2). SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in human cells, a critical epigenetic mark associated with active chromatin. This document delves into the core aspects of SETD2 biology, including its enzymatic activity, its central role in various cellular signaling pathways, and its implications in disease, particularly cancer. Detailed experimental protocols for key assays and quantitative data on its enzymatic activity are presented to facilitate further research and drug development efforts targeting this key epigenetic regulator.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression and maintaining genome integrity. Among these, histone methylation is a key mechanism for modulating chromatin structure and function. The yeast protein this compound was the first identified histone H3 lysine 36 (H3K36) methyltransferase. Its human homolog, SETD2, is a large, multi-domain protein that is highly conserved and shares structural and functional similarities with its yeast counterpart.[1] SETD2 is the exclusive enzyme responsible for catalyzing the trimethylation of H3K36 (H3K36me3), a mark intimately linked with transcriptional elongation, RNA processing, and DNA repair.[2][3]

Mutations and dysregulation of SETD2 have been implicated in a variety of human diseases, most notably in clear cell renal cell carcinoma and other cancers, highlighting its role as a tumor suppressor.[2][4] A thorough understanding of SETD2's function and regulation is therefore crucial for the development of novel therapeutic strategies.

Enzymatic Activity and Substrate Specificity

SETD2 is a highly specific histone methyltransferase. Its primary substrate is histone H3, and it specifically catalyzes the addition of three methyl groups to lysine 36. While other enzymes can mono- and di-methylate H3K36, SETD2 is unique in its ability to perform trimethylation in vivo.[5][6] The catalytic activity of SETD2 is conferred by its conserved SET domain.

Quantitative Enzymatic Data

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| H3K36 Peptide (29-43) | ~65 | Not Reported | [7] |

| Super-substrate Peptide | 45 | Not Reported (rate enhancement primarily due to increased kcat) | [1][7] |

| S-Adenosyl Methionine (SAM) | ~4 | Not Reported | [8] |

Note: The kcat for the super-substrate is suggested to be significantly higher than for the native H3K36 peptide, accounting for the ~290-fold increase in methylation efficiency.[7] Further detailed kinetic studies are required to establish the precise kcat value for the native substrate.

Signaling Pathways Involving SETD2

SETD2 is integrated into several critical cellular signaling pathways, acting as a key regulator of transcription, DNA damage response, and cell cycle control. Its activity is closely linked to RNA Polymerase II (Pol II) and its phosphorylation status.

Transcriptional Elongation Pathway

SETD2's primary role is coupled to active transcription. The SRI (this compound Rpb1 Interacting) domain of SETD2 directly interacts with the hyperphosphorylated C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1.[2] This interaction recruits SETD2 to the elongating Pol II complex, leading to the co-transcriptional deposition of H3K36me3 on the nucleosomes in the wake of the polymerase.

DNA Damage Response Pathway

SETD2 and the resulting H3K36me3 mark are crucial for maintaining genome stability through the DNA damage response (DDR). Loss of SETD2 impairs the activation of the ATM kinase and the homologous recombination (HR) repair pathway.[4] SETD2 facilitates the recruitment of DNA repair factors, such as RAD51, to sites of DNA double-strand breaks (DSBs). Furthermore, SETD2 deficiency can lead to the inactivation of the p53-mediated checkpoint, even in the absence of TP53 mutations.[4]

Involvement in Other Signaling Pathways

Emerging evidence suggests that SETD2 function is intertwined with other key signaling pathways, often in a context-dependent manner:

-

Wnt/β-catenin Pathway: Loss of SETD2 has been shown to enhance Wnt/β-catenin signaling, which can promote tumorigenesis, particularly in colorectal cancer.[1][2]

-

p53 Pathway: As mentioned, SETD2 is required for the activation of the p53-mediated checkpoint in response to DNA damage.[4]

-

ERK Pathway: Downregulation of SETD2 has been linked to cisplatin resistance through the inhibition of H3K36me3 and ERK activation.[2]

-

c-Jun/AP-1 Pathway: In the liver, SETD2 knockdown can lead to the activation of the c-Jun/AP-1 transcription factor.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SETD2 function.

In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

This protocol is adapted for determining the enzymatic activity of purified SETD2 using a radioactive methyl donor.

Materials:

-

Purified recombinant SETD2

-

Histone H3 peptide (e.g., residues 29-43) or recombinant histone H3 protein

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HMT Assay Buffer, the histone substrate (e.g., 1 µg of H3 peptide), and purified SETD2 enzyme (e.g., 100-500 ng).

-

Initiate the reaction by adding ³H-SAM (e.g., 1 µCi).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). For kinetic analysis, multiple time points should be taken.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated ³H-SAM.

-

Wash the paper once with acetone and let it air dry.

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.[8][9][10][11][12]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SETD2/H3K36me3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of SETD2 or the H3K36me3 mark.

Materials:

-

Cells of interest

-

Formaldehyde (for crosslinking)

-

Glycine

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

Antibody specific for SETD2 or H3K36me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and library preparation

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (SETD2 or H3K36me3).

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.[13][14][15][16]

Mass Spectrometry for SETD2 Interactome Analysis

This protocol outlines a general workflow for identifying SETD2-interacting proteins using affinity purification followed by mass spectrometry (AP-MS).

Materials:

-

Cells expressing tagged-SETD2 (e.g., FLAG- or HA-tagged)

-

Lysis buffer

-

Antibody-conjugated beads (e.g., anti-FLAG agarose)

-

Wash buffers

-

Elution buffer

-

Reagents for protein digestion (e.g., trypsin)

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Lysis: Lyse cells expressing tagged-SETD2 under conditions that preserve protein-protein interactions.

-

Affinity Purification: Incubate the cell lysate with antibody-conjugated beads to capture the tagged-SETD2 and its interacting partners.

-

Washes: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Protein Digestion: Denature, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins present in the sample. Compare the results to a control immunoprecipitation (e.g., using cells expressing an empty vector) to identify specific interactors.[17][18][19][20]

Conclusion

SETD2 is a critical epigenetic regulator with multifaceted roles in transcription, DNA repair, and RNA processing. Its position as the sole H3K36 trimethyltransferase in humans underscores its importance in maintaining chromatin integrity and proper gene expression. The frequent mutation of SETD2 in cancer highlights its tumor-suppressive functions and positions it as a promising target for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of SETD2 and to explore novel strategies for targeting this key enzyme in disease. Further research is needed to fully elucidate the kinetic parameters of SETD2 with its native substrate and to unravel the intricate details of the signaling networks in which it participates.

References

- 1. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Radioactive in vitro histone methyltransferase assay [bio-protocol.org]

- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. encodeproject.org [encodeproject.org]

- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 15. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 20. escholarship.org [escholarship.org]

Expression Profile of Set2/SETD2 in Diverse Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of Set2 and its human homolog, SET Domain Containing 2 (SETD2), across various tissues. SETD2 is a crucial histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with active transcription and genomic stability. Understanding the tissue-specific expression of SETD2 is vital for elucidating its role in normal physiology and disease, including cancer. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes relevant signaling pathways.

Data Presentation: Quantitative Expression of SETD2

The expression of SETD2 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies.

Table 1: SETD2 mRNA Expression in Human Tissues (GTEx)

The Genotype-Tissue Expression (GTEx) project provides a comprehensive public resource to study tissue-specific gene expression. The following table presents the median RNA-Seq expression values for SETD2 across a selection of human tissues, reported in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Testis | 45.2 |

| Ovary | 28.7 |

| Lung | 25.4 |

| Colon - Transverse | 24.9 |

| Small Intestine - Terminal Ileum | 24.1 |

| Spleen | 23.8 |

| Pituitary | 23.5 |

| Esophagus - Mucosa | 23.1 |

| Adrenal Gland | 22.9 |

| Stomach | 22.5 |

| Thyroid | 21.9 |

| Pancreas | 21.1 |

| Prostate | 20.9 |

| Breast - Mammary Tissue | 20.5 |

| Kidney - Cortex | 19.8 |

| Brain - Cerebellum | 18.5 |

| Liver | 17.6 |

| Heart - Left Ventricle | 16.3 |

| Skeletal Muscle | 14.2 |

| Skin - Sun Exposed (Lower leg) | 13.9 |

| Adipose - Subcutaneous | 12.1 |

| Whole Blood | 9.8 |

Data is sourced from the GTEx Portal. TPM values are indicative of the relative gene expression level.

Table 2: SETD2 Protein Expression in Human Tissues (Immunohistochemistry)

Protein expression data, primarily from immunohistochemistry (IHC) studies, provides a complementary view of SETD2 levels. The Human Protein Atlas provides a valuable resource for such data. The table below summarizes the observed SETD2 protein expression in various normal human tissues. Staining intensity is often scored semi-quantitatively (e.g., negative, low, medium, high).

| Tissue | Staining Intensity | Cellular Localization |

| Testis | High | Nuclei of spermatogonia and spermatocytes |

| Ovary | Medium | Nuclei of granulosa cells |

| Lung | Medium | Nuclei of pneumocytes and bronchial epithelial cells |

| Colon | Medium | Nuclei of glandular cells |

| Small Intestine | Medium | Nuclei of glandular cells |

| Spleen | Medium | Nuclei of cells in white pulp |

| Pituitary Gland | Medium | Nuclei of various endocrine cells |

| Esophagus | Medium | Nuclei of squamous epithelial cells |

| Adrenal Gland | Medium | Nuclei of cortical cells |

| Stomach | Medium | Nuclei of glandular cells |

| Thyroid Gland | Medium | Nuclei of follicular cells |

| Pancreas | Medium | Nuclei of acinar and islet cells |

| Prostate | Medium | Nuclei of glandular cells |

| Breast | Low | Nuclei of ductal and lobular cells |

| Kidney | Medium | Nuclei of renal tubules |

| Brain (Cerebellum) | Low | Nuclei of Purkinje and granular cells |

| Liver | Low | Nuclei of hepatocytes |

| Heart | Low | Nuclei of cardiomyocytes |

| Skeletal Muscle | Low | Nuclei of myocytes |

| Skin | Low | Nuclei of keratinocytes and dermal cells |

| Adipose Tissue | Low | Nuclei of adipocytes |

| Bone Marrow | Medium | Nuclei of hematopoietic cells |

This is a generalized summary based on available IHC data. Staining can be heterogeneous within tissues.

Experimental Protocols

Accurate determination of this compound/SETD2 expression relies on robust experimental methodologies. The following sections provide detailed protocols for the key techniques used to quantify mRNA and protein levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for SETD2 mRNA Expression

RT-qPCR is a sensitive method to quantify gene expression levels. This protocol outlines the key steps for measuring SETD2 mRNA.

1. RNA Extraction:

-

Isolate total RNA from tissue samples or cell lysates using a TRIzol-based method or a commercial RNA purification kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

3. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.

4. qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for SETD2

-

Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or a probe-based qPCR master mix

-

Nuclease-free water

-

-

Use primer sequences that span an exon-exon junction to further minimize amplification from any residual genomic DNA.

5. qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Generate a melt curve at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative expression of SETD2 using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.[1]

Western Blotting for SETD2 Protein Detection

Western blotting allows for the detection and semi-quantitative analysis of SETD2 protein levels.

1. Protein Extraction:

-

Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.[2]

2. SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by size via electrophoresis.[2]

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[2]

4. Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[3]

5. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for SETD2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.[2]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

6. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Normalize the SETD2 band intensity to a loading control protein (e.g., GAPDH, β-actin) for semi-quantitative analysis.

Immunohistochemistry (IHC) for SETD2 Localization and Expression

IHC allows for the visualization of SETD2 protein expression within the context of tissue architecture.

1. Tissue Preparation:

-

Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (4-5 µm) and mount them on charged slides.[4]

2. Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections by incubating in xylene.

-

Rehydrate the sections through a graded series of ethanol solutions and finally in water.[4]

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval to unmask the antigenic sites. This is a critical step and the optimal buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) should be determined for the specific SETD2 antibody used.[5]

4. Blocking and Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.[4]

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary SETD2 antibody overnight at 4°C.

-

Wash with a buffer solution (e.g., PBS or TBS).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.[4]

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

5. Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.[4]

6. Analysis:

-

Examine the slides under a microscope to assess the intensity and subcellular localization of SETD2 staining.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving SETD2 and a generalized experimental workflow.

Signaling Pathways

SETD2 plays a critical role in the DNA Damage Response (DDR) and has been implicated in other major signaling pathways.

Caption: SETD2 in the DNA Damage Response Pathway.

SETD2 function has also been linked to the Wnt/β-catenin and TGF-β signaling pathways, often in the context of cancer progression.[6]

Caption: Crosstalk between SETD2 and Wnt/TGF-β Pathways.

Experimental Workflows

The following diagrams outline the major steps in the experimental protocols described above.

Caption: Generalized Western Blot Workflow.

Caption: Generalized Immunohistochemistry Workflow.

References

- 1. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of the Set2 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction